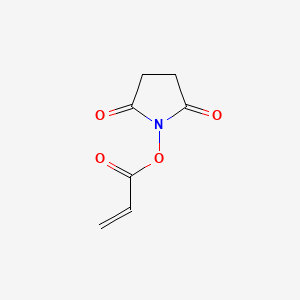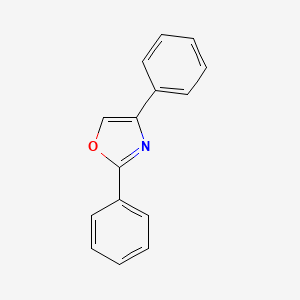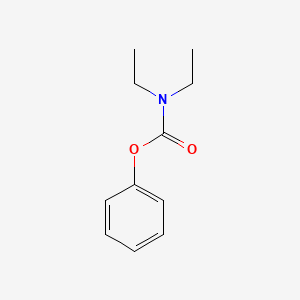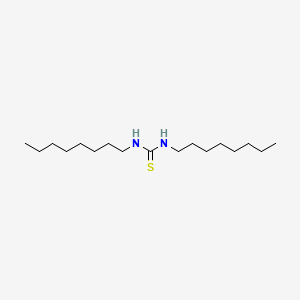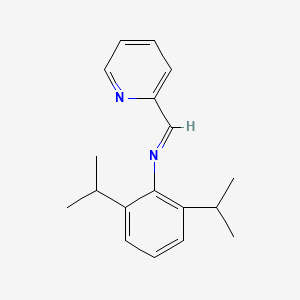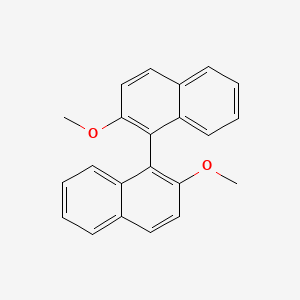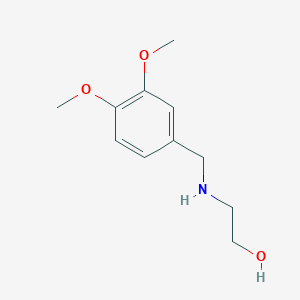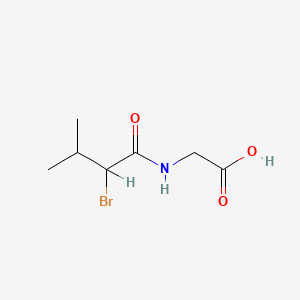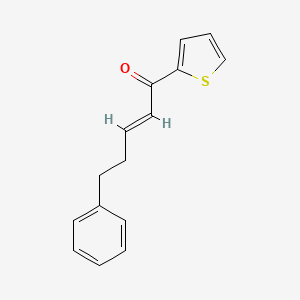
(2E)-5-phenyl-1-(2-thienyl)-2-penten-1-one
Descripción general
Descripción
CAY10786, también conocido como antagonista-1 del receptor acoplado a proteína G 52, es un compuesto químico que actúa como antagonista del receptor acoplado a proteína G 52. Este receptor participa en varios procesos fisiológicos, incluida la neurotransmisión y la regulación hormonal. CAY10786 ha demostrado un potencial para reducir los niveles de proteína huntingtina mutante, lo que lo convierte en un candidato prometedor para la investigación en enfermedades neurodegenerativas como la enfermedad de Huntington .
Aplicaciones Científicas De Investigación
CAY10786 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto de herramienta para estudiar la función del receptor acoplado a proteína G 52 y su papel en varias vías químicas.
Biología: Se investiga por su potencial para reducir los niveles de proteína huntingtina mutante, lo que lo hace relevante en el estudio de enfermedades neurodegenerativas.
Medicina: Se explora como un posible agente terapéutico para afecciones que involucran el receptor acoplado a proteína G 52, como la enfermedad de Huntington.
Mecanismo De Acción
CAY10786 ejerce sus efectos al unirse al receptor acoplado a proteína G 52 e inhibir su actividad. Este receptor participa en varias vías de señalización, y su inhibición puede conducir a una reducción en los niveles de proteína huntingtina mutante. El mecanismo de acción del compuesto implica bloquear la capacidad del receptor para activar las moléculas de señalización descendentes, lo que modula las respuestas celulares .
Análisis Bioquímico
Biochemical Properties
GPR52 antagonist-1 plays a significant role in biochemical reactions. It interacts with the GPR52 receptor, a G-protein-coupled receptor, and inhibits its activity . The interaction between GPR52 antagonist-1 and the GPR52 receptor is crucial for its function. This interaction leads to a decrease in the levels of mutant huntingtin protein (mHTT), which is beneficial in the treatment of Huntington’s disease .
Cellular Effects
GPR52 antagonist-1 has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, specifically those involving the GPR52 receptor . By inhibiting the GPR52 receptor, GPR52 antagonist-1 can regulate the production of cyclic AMP (cAMP) signaling molecules, which in turn regulate various cellular processes .
Molecular Mechanism
The molecular mechanism of action of GPR52 antagonist-1 involves binding interactions with the GPR52 receptor . This binding inhibits the receptor’s activity, leading to a decrease in the production of cAMP signaling molecules . This change in gene expression results in a decrease in the levels of mHTT .
Dosage Effects in Animal Models
The effects of GPR52 antagonist-1 vary with different dosages in animal models. Studies have shown that GPR52 antagonist-1 not only diminishes both soluble and aggregated mHTT in the striatum but also ameliorates HD-like defects in HD mice
Metabolic Pathways
GPR52 antagonist-1 is involved in metabolic pathways that involve the GPR52 receptor . It interacts with this receptor, influencing the production of cAMP signaling molecules
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de CAY10786 implica varios pasos, comenzando con la preparación de la estructura principal. El compuesto se sintetiza a través de una serie de reacciones, que incluyen condensación, ciclización y modificaciones de grupos funcionales. Las condiciones de reacción generalmente implican el uso de solventes orgánicos, catalizadores y temperaturas controladas para garantizar que el producto deseado se obtenga con alta pureza y rendimiento .
Métodos de producción industrial
La producción industrial de CAY10786 sigue rutas sintéticas similares pero a mayor escala. El proceso se optimiza para maximizar el rendimiento y minimizar los residuos. Esto implica el uso de reactores a gran escala, sistemas de flujo continuo y técnicas avanzadas de purificación, como la cromatografía y la cristalización .
Análisis De Reacciones Químicas
Tipos de reacciones
CAY10786 experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes derivados, que pueden tener actividades biológicas distintas.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, lo que puede alterar la actividad del compuesto.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones generalmente implican temperaturas controladas, niveles de pH específicos y el uso de atmósferas inertes para evitar reacciones secundarias no deseadas .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales como halógenos o grupos alquilo .
Comparación Con Compuestos Similares
Compuestos similares
JNJ-63533054: Otro antagonista del receptor acoplado a proteína G 52 con actividades biológicas similares.
AF64394: Un compuesto que se dirige al mismo receptor pero con diferentes propiedades químicas.
Antagonista de CRTh2 2: Se dirige a un receptor acoplado a proteína G diferente, pero comparte algunas similitudes estructurales con CAY10786.
Singularidad
CAY10786 es único debido a su afinidad de unión específica y selectividad para el receptor acoplado a proteína G 52. Su capacidad para reducir los niveles de proteína huntingtina mutante lo diferencia de otros compuestos que se dirigen al mismo receptor, lo que lo convierte en una herramienta valiosa para la investigación en enfermedades neurodegenerativas .
Propiedades
IUPAC Name |
(E)-5-phenyl-1-thiophen-2-ylpent-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14OS/c16-14(15-11-6-12-17-15)10-5-4-9-13-7-2-1-3-8-13/h1-3,5-8,10-12H,4,9H2/b10-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIAIACHIPOOHR-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC=CC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC/C=C/C(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


